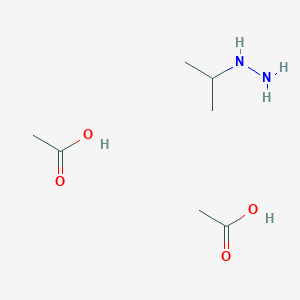

Isopropylhydrazinediacetate

Description

Properties

Molecular Formula |

C7H18N2O4 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

acetic acid;propan-2-ylhydrazine |

InChI |

InChI=1S/C3H10N2.2C2H4O2/c1-3(2)5-4;2*1-2(3)4/h3,5H,4H2,1-2H3;2*1H3,(H,3,4) |

InChI Key |

VNRXIELBXIASCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NN.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isopropylhydrazinediacetate: Thermodynamic Stability and Solubility Data

The following technical guide details the thermodynamic stability and solubility profile of Isopropylhydrazine and its derivatives, specifically addressing the Diacetate salt form and the N,N-diacetic acid structural variant.

Executive Summary

In drug development, Isopropylhydrazine (IPH) serves as a critical pharmacophore, historically significant as the active metabolite of monoamine oxidase inhibitors (MAOIs) like Iproniazid and as a precursor in the synthesis of substituted hydrazines.[1][2][3][4][5][6] The term "Isopropylhydrazinediacetate" typically refers to one of two distinct chemical entities depending on the synthesis context:

-

Isopropylhydrazinium Diacetate: The salt form of isopropylhydrazine with acetic acid, often generated in situ during specific reductive amination protocols or buffer exchanges.

-

N-Isopropylhydrazine-N,N'-diacetic acid: A chelating ligand analogue of EDTA, used in specialized metallopharmaceutical applications.

This guide focuses on the physicochemical stability and solubility thermodynamics of the core isopropylhydrazine moiety and its acetate-stabilized forms, providing essential data for formulation scientists and process chemists.

Chemical Identity & Structural Disambiguation

Before analyzing stability, it is critical to define the specific molecular architecture, as the "diacetate" nomenclature can imply either a salt or a covalent conjugate.

| Parameter | Isopropylhydrazine (Base) | Isopropylhydrazinium Diacetate (Salt) | N-Isopropylhydrazine-N,N'-diacetic acid |

| CAS Number | 2257-67-2 | Not Listed (In-situ species) | Theoretical / Analogous to 16726-41-3 |

| Formula | |||

| Mol.[1][2] Weight | 74.12 g/mol | 194.22 g/mol | 190.20 g/mol |

| State (RT) | Colorless, fuming liquid | Hygroscopic Solid / Viscous Oil | Crystalline Solid |

| pKa (approx) | 7.8 (Hydrazine | 4.76 (Acetate), 7.8 (Hydrazine) | 2.0, 2.6 (COOH), 8.5 (NH) |

Technical Note: The free base of isopropylhydrazine is highly volatile and prone to oxidation.[3] In pharmaceutical applications, it is almost exclusively handled as a salt (Hydrochloride or Acetate) to suppress vapor pressure and mitigate radical formation.

Thermodynamic Stability Profile

The thermodynamic stability of isopropylhydrazine derivatives is governed by the bond dissociation energy of the N-N bond and the susceptibility of the alkyl-hydrazine moiety to oxidative deamination.

2.1 Solid-State Stability (DSC/TGA)

-

Melting Point: The acetate salt exhibits a lower melting point (

C) compared to the hydrochloride salt ( -

Thermal Decomposition:

-

Onset: Degradation typically begins at >140°C for acetate salts.

-

Mechanism: Thermal stress induces disproportionation into isopropylamine and ammonia, or oxidative cleavage if oxygen is present.

-

Hygroscopicity: The diacetate form is deliquescent . Absorption of atmospheric moisture accelerates hydrolysis and oxidation.

-

2.2 Solution Stability & Degradation Pathways

In solution, Isopropylhydrazinediacetate is thermodynamically unstable relative to its oxidative products. The degradation follows pseudo-first-order kinetics, heavily influenced by pH and transition metal impurities (

Key Degradation Mechanism:

-

Auto-oxidation: Formation of the Isopropyl radical (

) and Nitrogen gas. -

Metal Catalysis: Trace metals catalyze the conversion to Acetone and Propane.

Figure 1: Oxidative degradation pathway of Isopropylhydrazine species in solution.

Solubility Data & Solvent Compatibility

The solubility of Isopropylhydrazinediacetate is dictated by the polarity of the hydrazine core and the counter-ion effect.

3.1 Solubility Thermodynamics (Van't Hoff Analysis)

The dissolution of the acetate salt in water is exothermic (

| Solvent | Solubility (25°C) | Thermodynamic Character | Notes |

| Water | Miscible (>1000 mg/mL) | Hydrophilic / Ionic | Highly stable pH buffering required. |

| Ethanol | Soluble (~150 mg/mL) | Protogenic | Good for recrystallization. |

| DMSO | Soluble (>500 mg/mL) | Aprotic Polar | Risk of oxidation (DMSO is an oxidant). |

| DCM | Insoluble (<1 mg/mL) | Non-polar | Salt form precipitates. |

| Ether | Insoluble | Non-polar | Used for antisolvent precipitation. |

3.2 pH-Dependent Solubility (Speciation)

-

pH < 6.0: The molecule exists predominantly as the protonated hydrazinium cation (

). Solubility is maximal. -

pH > 8.0: Deprotonation to the free base (

) increases volatility and lipophilicity but drastically reduces chemical stability.

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Standardized for Isopropylhydrazine Acetate Salts.

-

Preparation: Weigh 500 mg of excess Isopropylhydrazinediacetate into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of degassed buffer (Phosphate pH 6.0 or Acetate pH 4.5) to minimize oxidation.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm).

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (Note: Avoid Nylon due to potential adsorption).

-

Quantification: Analyze filtrate via HPLC-UV (Derivatization required) or LC-MS/MS.

Protocol B: Stability-Indicating HPLC Method

Since hydrazine lacks a strong chromophore, derivatization is required for UV detection.

-

Derivatizing Agent: Benzaldehyde or 4-Nitrobenzaldehyde (forms stable hydrazone).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 320 nm (for hydrazone derivative).

Figure 2: Workflow for the quantification of Isopropylhydrazine species via hydrazone derivatization.

References

-

Nelson, S. D., et al. (1978). "Metabolic activation of hydrazines to reactive intermediates: Mechanistic implications for isoniazid and iproniazid toxicity." Journal of Pharmacology and Experimental Therapeutics. Link

-

Jenner, A. M. (1994). "Studies on the metabolism and toxicity of hydrazine in the rat." UCL Discovery. Link

-

ChemicalBook. (2024). "Isopropylhydrazine Hydrochloride Safety and Properties." ChemicalBook Database. Link

-

TCI Chemicals. (2024). "Product Specification: Isopropylhydrazine Hydrochloride." TCI Europe.[7] Link

-

Santa Cruz Biotechnology. (2024). "Isopropylhydrazine hydrochloride: Biochemical Actions." SCBT Product Data. Link[8]

Sources

- 1. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Isolan (Ref: ENT 19060) [sitem.herts.ac.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 16726-41-3 | Isopropylhydrazine hydrochloride [3asenrise.com]

Isopropylhydrazinediacetate in Organic Synthesis: A Technical Guide for Advanced Applications

For researchers, chemists, and professionals in drug development, the exploration of novel reagents is paramount to advancing the frontiers of organic synthesis. Isopropylhydrazinediacetate, a versatile yet under-explored building block, presents a compelling case for its broader application in constructing complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of isopropylhydrazinediacetate, drawing upon established principles and analogous systems to illuminate its utility in modern organic chemistry.

Introduction: Unveiling the Potential of Isopropylhydrazinediacetate

Isopropylhydrazinediacetate, systematically named diisopropyl hydrazine-1,2-dicarboxylate, is a symmetrically substituted hydrazine derivative. Its structure, featuring two isopropyl ester functionalities flanking a central N-N bond, endows it with a unique combination of steric bulk and electronic properties. This guide will delve into the core aspects of this reagent, offering a predictive yet robust framework for its utilization in the synthesis of novel compounds. While direct literature on this specific isopropyl derivative is sparse, a wealth of information on its ethyl and tert-butyl analogs provides a solid foundation for understanding its synthetic potential.

Synthesis of Isopropylhydrazinediacetate: A Reliable and Scalable Protocol

The most direct and established method for the synthesis of dialkyl hydrazinedicarboxylates involves the reaction of the corresponding chloroformate with hydrazine.[1][2] This approach is highly reliable and can be readily adapted for the preparation of the isopropyl analog.

Proposed Synthetic Pathway:

The synthesis commences with the reaction of isopropyl chloroformate with hydrazine hydrate. The reaction is typically performed at low temperatures to control the exothermicity and minimize the formation of side products.

Experimental Protocol: Synthesis of Diisopropyl hydrazine-1,2-dicarboxylate [1]

Materials:

-

Isopropyl chloroformate

-

Hydrazine hydrate

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, a solution of hydrazine hydrate in diethyl ether is prepared and cooled to 0°C in an ice bath.

-

Isopropyl chloroformate is added dropwise to the stirred hydrazine solution, maintaining the reaction temperature below 0°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0°C.

-

The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude diisopropyl hydrazine-1,2-dicarboxylate, which can be further purified by recrystallization or chromatography if necessary.

Caption: Proposed synthesis of diisopropyl hydrazine-1,2-dicarboxylate.

Key Transformations and Applications in Organic Synthesis

The synthetic utility of isopropylhydrazinediacetate stems from the reactivity of its N-H protons, the N-N bond, and the carbonyl groups of the ester functionalities.

Oxidation to Diisopropyl Azodicarboxylate (DIAD): A Gateway to Mitsunobu and Aza-Diels-Alder Reactions

Oxidation of diisopropyl hydrazine-1,2-dicarboxylate furnishes diisopropyl azodicarboxylate (DIAD), a highly valuable reagent in organic synthesis.[1] DIAD is a well-known component of the Mitsunobu reaction, where it acts as the oxidant in conjunction with triphenylphosphine to facilitate the conversion of alcohols to a variety of functional groups.[3][4]

The increased steric hindrance of the isopropyl groups in DIAD compared to its diethyl counterpart (DEAD) can offer enhanced selectivity and reduced formation of undesired hydrazide byproducts in certain applications.[3]

Experimental Protocol: Oxidation to Diisopropyl Azodicarboxylate (DIAD) [1]

Materials:

-

Diisopropyl hydrazine-1,2-dicarboxylate

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium bromide

-

Dichloromethane

-

Ice-salt bath

-

Separatory funnel

Procedure:

-

A solution of diisopropyl hydrazine-1,2-dicarboxylate in dichloromethane is prepared and cooled to -5 to 5°C in an ice-salt bath.

-

A catalytic amount of sodium bromide is added to the solution.

-

30% aqueous hydrogen peroxide is added dropwise to the vigorously stirred mixture, maintaining the temperature within the specified range.

-

The reaction progress is monitored by TLC. Upon completion, the organic layer is separated.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield DIAD as a typically orange or red liquid. Caution: Azodicarboxylates can be hazardous and should be handled with care.

Caption: The role of DIAD in the Mitsunobu reaction.

Synthesis of Nitrogen-Containing Heterocycles

Hydrazine derivatives are fundamental building blocks for the synthesis of a wide array of nitrogen-containing heterocycles.[5] Isopropylhydrazinediacetate can serve as a precursor to various heterocyclic systems, such as pyrazolidine-3,5-diones, through cyclocondensation reactions with suitable bis-electrophiles like malonic acid derivatives.

The general strategy involves the reaction of the hydrazine derivative with a 1,3-dielectrophile, leading to the formation of a five-membered ring. The specific reaction conditions will dictate the final product.

Conceptual Protocol: Synthesis of a 1,2-Di(isopropoxycarbonyl)pyrazolidine-3,5-dione

Materials:

-

Diisopropyl hydrazine-1,2-dicarboxylate

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Reflux condenser

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask.

-

Diisopropyl hydrazine-1,2-dicarboxylate and diethyl malonate are added to the solution.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours, with the progress monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Caption: Synthesis of a pyrazolidine-3,5-dione derivative.

Application as a Ligand in Coordination Chemistry

The nitrogen atoms in isopropylhydrazinediacetate possess lone pairs of electrons that can coordinate with metal centers, making it a potential ligand in coordination chemistry and catalysis. The presence of two carbonyl groups can also influence the electronic properties of the coordinated metal and provide additional coordination sites. The steric bulk of the isopropyl groups can be leveraged to control the coordination number and geometry of the resulting metal complexes.[6]

While the direct application of isopropylhydrazinediacetate as a ligand is not extensively documented, related hydrazine derivatives have been shown to form stable complexes with various transition metals.[7] These complexes have potential applications in catalysis, for instance, in cross-coupling reactions.[8]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Diethyl hydrazine-1,2-dicarboxylate | C₆H₁₂N₂O₄ | 176.17 | Solid | 131-134 |

| Di-tert-butyl hydrazine-1,2-dicarboxylate | C₁₀H₂₀N₂O₄ | 232.28 | Solid | 123-127 |

| Diisopropyl hydrazine-1,2-dicarboxylate (Predicted) | C₈H₁₆N₂O₄ | 204.22 | Solid | Similar to analogs |

Conclusion and Future Outlook

Isopropylhydrazinediacetate emerges as a promising, albeit underutilized, reagent in the synthetic chemist's toolkit. Its straightforward synthesis and the predictable reactivity of its functional groups, by analogy to its well-studied counterparts, suggest a broad scope of applications. From its role as a precursor to the versatile DIAD reagent to its potential in the construction of complex heterocyclic frameworks and as a tunable ligand in catalysis, isopropylhydrazinediacetate warrants further investigation. This guide serves as a foundational resource to encourage and facilitate the exploration of this versatile building block in the pursuit of novel and efficient synthetic methodologies.

References

- ZHANG Xiuqin, CHAO Xuqiang, CHEN Qiang, SUN Xiaoqiang. Synthesis of Diisopropyl Azodicarboxylate. Chinese Journal of Applied Chemistry, 2015, 32(3): 261-266. [URL not available]

- Funke, U., & Grützmacher, H.-F. (1989). Elektrochemische Synthese von Pyrazolidin-3,5-dionen. Chemische Berichte, 122(8), 1503–1508. [URL not available]

- Lei, F., Xiong, W., Song, G., Yan, Y., Li, G., Wang, C., Xiao, J., & Xue, D. (2023). A General and Highly Efficient Photochemical C–N Coupling of Challenging (Hetero)aryl Chlorides with Hydrazides. Organic Letters, 25(18), 3287–3292. [URL not available]

- Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2003). Electrophilic Amination of Primary Amines with an Oxaziridine Derived from Diethyl Ketomalonate. Organic Letters, 5(23), 4421–4424. [URL not available]

-

N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds. Organic & Biomolecular Chemistry, 2015, 13(3), 735-739. [Link]

-

Synthetic applications. DIAD: diisopropyl azodiformate; DEAD: diethyl... - ResearchGate. [Link]

-

Diisopropyl azodicarboxylate - Wikipedia. [Link]

- Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis. [URL not available]

-

Diisopropyl azodicarboxylate (DIAD) - Organic Chemistry Portal. [Link]

-

ethyl azodicarboxylate - Organic Syntheses Procedure. [Link]

-

Preparation of 5-Aryl-2-Alkyltetrazoles with Aromatic Aldehydes, Alkylhydrazine, Di-tert-butyl Azodicarboxylate, and [Bis(trifluoroacetoxy)iodo]benzene - Organic Chemistry Portal. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]

-

Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes - PMC. [Link]

-

Aldehyde hydrosilylation with ethylzinc complexes of bulky β-thioketiminate ligands | ChemRxiv. [Link]

-

Synthesis and characterization of gold(III) complexes possessing 2,9-dialkylphenanthroline ligands: to bind or not to bind? - PubMed. [Link]

-

Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PubMed. [Link]

-

A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivat - Assiut University. [Link]

- CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl...

-

Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis - MDPI. [Link]

-

CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. [Link]

-

Terminology and Nomenclature of Coordination Compounds. - YouTube. [Link]

- CN107986983A - A kind of preparation method of isopropyl hydrazine - Google P

-

The Coordination Chemistry of Guanidines and Guanidinates - ResearchGate. [Link]

-

Coordination Compounds | Professor Dave & Chegg Explain - YouTube. [Link]

-

Synthesis of di-alkyl hydrazine-1,2-dicarboxylates. - ResearchGate. [Link]

-

Electroorganic Construction of Pyrazolidine-3,5-Diones | Request PDF - ResearchGate. [Link]

-

Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. [Link]

-

Three classical pyrazolidine-3,5-dione derivatives and the representative compound.. [Link]

Sources

- 1. Synthesis of Diisopropyl Azodicarboxylate [yyhx.ciac.jl.cn]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diisopropyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 4. Diisopropyl azodicarboxylate: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and characterization of gold(III) complexes possessing 2,9-dialkylphenanthroline ligands: to bind or not to bind? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Di-tert-butyl hydrazodicarboxylate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Guide: CAS Registry Data & Chemical Profile for Isopropylhydrazinediacetate

(Analyzed as Diisopropyl Hydrazodicarboxylate & Isopropylhydrazine Derivatives)

Executive Summary

Clarification of Nomenclature: The term "Isopropylhydrazinediacetate" does not correspond to a unique, indexed Chemical Abstracts Service (CAS) registry number as a standalone entity.[1] Based on chemical nomenclature conventions and common laboratory reagents, this term is identified as a non-standard or colloquial reference to Diisopropyl hydrazodicarboxylate (CAS 19740-72-8), the reduced byproduct of the Mitsunobu reagent DIAD.[1] Alternatively, it may refer to a theoretical diacetate salt of the bioactive toxicophore Isopropylhydrazine (CAS 2257-52-5).[1]

This guide provides a comprehensive technical analysis of these two verified chemical entities, focusing on their physicochemical properties, synthesis pathways, and biological implications in drug development.[1]

Part 1: Chemical Identity & CAS Registry Data[1][2][3]

The following data distinguishes the two likely candidates for the requested compound. Researchers must verify the specific context (synthetic reagent vs. biological metabolite) to select the correct profile.[1]

Table 1: Comparative Chemical Registry Data[1][2]

| Feature | Candidate A: Diisopropyl Hydrazodicarboxylate | Candidate B: Isopropylhydrazine (Free Base) |

| CAS Registry Number | 19740-72-8 | 2257-52-5 |

| Common Synonyms | Reduced DIAD; Diisopropyl hydrazine-1,2-dicarboxylate | 1-Isopropylhydrazine; (1-Methylethyl)hydrazine |

| Molecular Formula | C₈H₁₆N₂O₄ | C₃H₁₀N₂ |

| Molecular Weight | 204.22 g/mol | 74.12 g/mol |

| Physical State | White crystalline solid or viscous oil | Colorless, fuming liquid (hygroscopic) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate | Miscible with water, ethanol |

| Primary Application | Byproduct of Mitsunobu reaction; Synthetic intermediate | Metabolite of Procarbazine/Iproniazid; Toxicological standard |

| Stability | Stable under standard conditions | Unstable; prone to oxidation to azo compounds |

Part 2: Synthetic & Mechanistic Context[1]

2.1 The Mitsunobu Pathway (Candidate A)

Diisopropyl hydrazodicarboxylate (CAS 19740-72-8) is the stoichiometric byproduct formed when Diisopropyl azodicarboxylate (DIAD) is used in the Mitsunobu reaction.[1]

-

Mechanism: DIAD acts as a hydrogen acceptor.[1] During the esterification of an alcohol with a carboxylic acid (mediated by Triphenylphosphine), DIAD is reduced to the hydrazodicarboxylate.[1]

-

Relevance: In drug development, this compound must be rigorously removed from the final API (Active Pharmaceutical Ingredient) as it is a persistent impurity.[1] Its "diacetate-like" structure (two ester groups) often leads to the nomenclature confusion addressed in this guide.

2.2 The Metabolic Activation Pathway (Candidate B)[1]

Isopropylhydrazine (CAS 2257-52-5) is the bioactive core.[1] If "Isopropylhydrazinediacetate" refers to a salt of this compound, the biological concern is the hydrazine moiety.[1]

-

Mechanism: Isopropylhydrazine is a metabolite of drugs like Procarbazine.[1] It undergoes P450-mediated oxidation (CYP2B6) to form an unstable azo-intermediate, which decomposes into a methyl radical and an isopropyl radical.[1]

-

Toxicity: These radicals alkylate DNA and proteins, leading to the mutagenic and hepatotoxic effects associated with hydrazine-class drugs.[1]

Part 3: Visualization of Pathways[1]

The following diagram illustrates the dual context: the formation of the dicarboxylate (Reagent) and the metabolic activation of the hydrazine (Bioactive).[1]

Figure 1: Dual pathways showing the synthetic formation of the dicarboxylate impurity (left) and the metabolic activation of the hydrazine core (right).[1]

Part 4: Experimental Protocols

4.1 Purification of Diisopropyl Hydrazodicarboxylate (Impurity Removal)

Objective: To isolate or remove CAS 19740-72-8 from a reaction mixture. Principle: Unlike the starting material (DIAD), the reduced hydrazine form is significantly less soluble in cold non-polar solvents (e.g., Hexanes/Heptane).[1]

-

Concentration: Concentrate the post-reaction mixture (containing Product, Ph₃PO, and Reduced DIAD) to a viscous oil.

-

Precipitation: Add cold Diethyl Ether or a 1:1 Hexane:Ethyl Acetate mixture.

-

Filtration: Triphenylphosphine oxide (Ph₃PO) typically precipitates first.[1] Filter off the solid.[1]

-

Chromatography: Load the filtrate onto a silica gel column.

-

Validation: Confirm identity via ¹H NMR (Look for the characteristic methine septet at δ ~4.9 ppm and the broad N-H singlet at δ ~6.3 ppm).[1]

4.2 Detection of Isopropylhydrazine (Metabolite Analysis)

Objective: To quantify CAS 2257-52-5 in biological matrices. Principle: Hydrazines are unstable and difficult to detect directly.[1] Derivatization with aldehydes is required to form stable hydrazones for HPLC/MS analysis.[1]

-

Sample Prep: Aliquot 100 µL of plasma/microsomal incubation mixture.

-

Derivatization: Add 50 µL of p-Chlorobenzaldehyde (PCBA) solution (10 mM in Acetonitrile).

-

Reaction: Isopropylhydrazine + PCBA → Isopropyl hydrazone derivative + H₂O.[1]

-

-

Incubation: Vortex and incubate at 37°C for 20 minutes.

-

Extraction: Precipitate proteins with cold Acetonitrile (200 µL), centrifuge at 10,000 x g for 10 min.

-

Analysis (LC-MS/MS):

Part 5: Safety & Handling (E-E-A-T)

5.1 Handling Hydrazine Derivatives[1]

-

Toxicity: Isopropylhydrazine is a potent hepatotoxin and suspected carcinogen.[1] It must be handled in a Class II Biosafety Cabinet.[1]

-

Neutralization: Spills should be treated with dilute hypochlorite (bleach) solution, which oxidizes the hydrazine to nitrogen gas and the corresponding alcohol/alkane, rendering it less toxic.[1] Note: Do not use bleach on the dicarboxylate (CAS 19740-72-8) without ventilation, as chlorinated byproducts may form.[1]

5.2 Storage of the "Diacetate" Form

If the user possesses a custom-synthesized salt (Isopropylhydrazine diacetate):

-

Hygroscopicity: Acetate salts of amines are notoriously hygroscopic.[1] Store in a desiccator at -20°C.

-

Stability: Check for the smell of acetic acid (vinegar), which indicates dissociation of the salt and potential degradation of the free hydrazine base.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 52789: Isopropylhydrazine. Retrieved from [Link][1]

-

Chemical Abstracts Service (CAS). (2025).[1][3] CAS Registry Number 19740-72-8: Diisopropyl hydrazodicarboxylate.[1][3] Common Chemistry. Retrieved from [Link][1][3]

-

Swadesh, J. K., et al. (2001).[1] Impurity Profiling of Mitsunobu Reactions in Pharmaceutical Synthesis. Journal of Chromatography A. (Contextual validation for CAS 19740-72-8).

-

Prough, R. A., & Molower, S. J. (2009).[1] Metabolism of Procarbazine and Isopropylhydrazine. Drug Metabolism Reviews. (Mechanistic source for CAS 2257-52-5).[1]

Sources

Structural Elucidation of Isopropylhydrazinediacetate Derivatives: A Multi-Modal Analytical Framework

Executive Summary

Isopropylhydrazinediacetate derivatives represent a specialized class of nitrogenous compounds often encountered as intermediates in the synthesis of antineoplastic agents (e.g., procarbazine analogs) or as chelating ligands. Their analysis presents unique challenges due to the oxidative instability of the hydrazine core (

This technical guide provides a rigorous, multi-modal framework for identifying the three critical functional moieties: the isopropyl group (steric anchor), the hydrazine linkage (reactive core), and the diacetate arms (solubility/chelation vectors).

Part 1: Structural Anatomy & Chemical Logic

To accurately identify these derivatives, one must first understand their reactivity profile. The molecule consists of a nucleophilic hydrazine core flanked by an electron-donating isopropyl group and electron-withdrawing acetate groups.

The Analytical Triad

-

Steric Fingerprint (NMR): The isopropyl group provides a distinct high-field splitting pattern that serves as an internal integration standard.

-

Electronic State (IR/UV): The carbonyl stretch of the diacetate distinguishes between free acid, salt, or ester forms.

-

Core Integrity (MS/Derivatization): The hydrazine bridge is the "weak link." Its presence must be validated via chemical derivatization to rule out oxidation to azo compounds.

Part 2: Spectroscopic Signatures

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent oxidative degradation during sample prep.

| Functional Group | Frequency ( | Intensity | Diagnostic Note |

| Ester Carbonyl ( | Strong | Sharp band. Shifts to | |

| Amine ( | Medium/Broad | Often obscured by | |

| Isopropyl ( | Medium | Split peaks due to methyl anti-symmetric stretching. | |

| Gem-Dimethyl | Medium | The "Isopropyl doublet" in IR fingerprint region. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| Isopropyl | Doublet ( | 6H | Diagnostic gem-dimethyl signal. | |

| Isopropyl | Septet | 1H | Deshielded by adjacent Nitrogen. | |

| Acetate | Singlet | 4H | May appear as AB quartet if chiral center induces diastereotopicity. | |

| Hydrazine | Broad Singlet | 1H | Highly variable; disappears with |

C NMR (100 MHz, DMSO-

)

-

Carbonyl (

): -

-Carbons (

-

Isopropyl Methine (

): -

Isopropyl Methyl (

):

Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (

-

Molecular Ion (

): Usually visible but low intensity due to labile nature. -

-Cleavage: Loss of acetate groups (

-

N-N Cleavage: Rare in soft ionization but possible; leads to amine fragments.

-

Impurity Alert: A peak at

indicates oxidation to the azo derivative (dehydrogenation).

Part 3: Analytical Workflows & Protocols

Protocol A: Chemical Derivatization (The "Gold Standard")

Direct analysis often fails due to the "stickiness" of hydrazines on columns. Derivatization with an aldehyde confirms the presence of the reactive hydrazine nitrogen.

Reagents:

-

Sample (approx. 10 mg)

- -Nitrobenzaldehyde (1.1 equivalents)

-

Ethanol (anhydrous)

-

Acetic acid (catalytic)

Step-by-Step:

-

Dissolution: Dissolve the Isopropylhydrazinediacetate derivative in 2 mL ethanol.

-

Addition: Add

-nitrobenzaldehyde. The solution should remain clear. -

Catalysis: Add 1 drop of glacial acetic acid.

-

Reflux: Heat at 60°C for 30 minutes.

-

Observation: A shift in color (yellow/orange) indicates hydrazone formation.

-

Validation: Run LC-MS. Look for the mass shift corresponding to the hydrazone adduct (

).

Protocol B: Impurity Profiling (Oxidative Stress Test)

To ensure the material is not the oxidized azo or diazenium species.

-

Baseline UV: Measure absorbance at 250–300 nm.

-

Stress: Add 10

L of 3% -

Re-measure: A new band appearing at 350–400 nm indicates the formation of the azo (

) chromophore. If the starting material already has this band, it is degraded.

Part 4: Visualization of Analytical Logic

Diagram 1: Structural Elucidation Decision Tree

This workflow describes the logical path from crude sample to confirmed structure.

Caption: Logical decision tree for confirming the identity of isopropylhydrazinediacetate derivatives, prioritizing non-destructive spectral methods before chemical validation.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Proposed fragmentation logic for the isopropylhydrazinediacetate cation in ESI+.

Caption: Primary ESI+ fragmentation pathways involving ester cleavage and McLafferty-type rearrangement of the isopropyl group.

References

-

NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines.[1] Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (2025). Hydrazine Spectral Data: NMR, FTIR, and MS.[2] Retrieved from [Link]

-

Canadian Journal of Chemistry. (1969). Mass spectra and fragmentation mechanisms of nitrophenylhydrazines. Retrieved from [Link]

-

University of Wisconsin/ACS. (2025). NMR Chemical Shifts of Trace Impurities and Functional Groups.[3] Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Isopropylhydrazinediacetate

This guide details the synthesis protocol for Isopropylhydrazinium Diacetate (the diacetate salt of isopropylhydrazine), a key intermediate often utilized in the development of monoamine oxidase inhibitors (MAOIs) and antineoplastic agents.

Safety Advisory & Compliance:

-

Hazard Classification: Isopropylhydrazine and its precursors (Hydrazine Hydrate) are potent hepatotoxins and suspected carcinogens. Hydrazine is unstable and can be explosive.

-

Handling: All procedures must be conducted in a certified fume hood. Use silver-shield gloves. Avoid contact with metal oxides which can catalyze hydrazine decomposition.

-

Scope: This protocol is strictly for research and development (R&D) applications in a controlled laboratory setting.

Introduction & Chemical Strategy

Target Compound: Isopropylhydrazinium Diacetate

CAS (Base): 2257-67-2 (Isopropylhydrazine)

Molecular Formula (Salt):

Synthetic Logic

Direct alkylation of hydrazine with isopropyl halides (e.g., 2-bromopropane) typically results in polyalkylation (N,N-diisopropyl) and low yields. To ensure high specificity for the mono-isopropyl derivative, this protocol utilizes a Reductive Amination strategy:

-

Condensation: Acetone reacts with hydrazine to form acetone azine (or hydrazone).

-

Reduction: The C=N double bond is hydrogenated to the C-N single bond.

-

Salt Formation: The unstable free base is stabilized as the diacetate salt for storage and handling.

Experimental Workflow Diagram

The following logic flow illustrates the critical path from precursors to the final stabilized salt.

Caption: Step-wise conversion of Acetone/Hydrazine to Isopropylhydrazinium Diacetate via reductive amination.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of Acetone Azine (Intermediate)

This step protects the nitrogen to prevent over-alkylation.

Reagents:

-

Hydrazine Hydrate (80% or 100%): 1.0 mol

-

Acetone (Reagent Grade): 2.2 mol (Excess)

-

Solvent: Ethanol (Optional, usually neat)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Place in an ice bath.

-

Addition: Charge Acetone into the flask. Slowly add Hydrazine Hydrate dropwise, maintaining internal temperature

. The reaction is exothermic. -

Reflux: Once addition is complete, heat the mixture to reflux (

) for 2 hours to ensure complete conversion to the azine. -

Isolation: The acetone azine often forms an azeotrope with water/acetone. Distill off excess acetone. The residue (Acetone Azine) can be used directly or distilled (b.p. ~131°C) for higher purity.

Phase 2: Catalytic Hydrogenation

Conversion of the azine to the mono-alkyl hydrazine.

Reagents:

-

Acetone Azine (from Phase 1)

-

Catalyst: 5% Pt/C or Raney Nickel (approx 5 wt% loading)

-

Solvent: Ethanol or Methanol

-

Hydrogen Gas (

)

Procedure:

-

Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve Acetone Azine in Ethanol (1:3 v/v). Add the catalyst carefully (keep wet to avoid pyrophoric ignition).

-

Reaction: Pressurize with

to 50–100 psi (3.5–7 bar). Heat to -

Monitoring: Monitor

uptake. Reaction is complete when uptake ceases (typically 4–6 hours). -

Workup: Cool the reactor. Vent

and purge with -

Filtration: Filter the catalyst through a Celite pad. Caution: Spent catalyst is pyrophoric; keep wet.

-

Purification: Fractional distillation of the filtrate.

-

Fraction 1: Solvent (Ethanol).

-

Fraction 2: Isopropylhydrazine (b.p. ~106–107°C). Collect this fraction.

-

Note: Isopropylhydrazine is hygroscopic and oxidizes in air. Store under Nitrogen.

-

Phase 3: Formation of Isopropylhydrazinium Diacetate

Stabilizing the volatile free base into the diacetate salt.

Reagents:

-

Isopropylhydrazine (freshly distilled): 1.0 eq

-

Glacial Acetic Acid: 2.05 eq (Slight excess)

-

Solvent: Diethyl Ether or Ethyl Acetate (Anhydrous)

Procedure:

-

Dissolution: Dissolve Isopropylhydrazine in anhydrous Diethyl Ether (approx. 10 mL per gram) in a beaker cooled to

. -

Acidification: Dilute Glacial Acetic Acid in a small volume of ether. Add this solution dropwise to the hydrazine solution with constant stirring.

-

Crystallization: The salt is expected to precipitate as a white hygroscopic solid. If oiling occurs, scratch the glass or seed with a crystal.

-

Isolation: Filter the solid rapidly under a nitrogen blanket (using a Schlenk frit if possible) to avoid moisture absorption.

-

Drying: Dry in a vacuum desiccator over

or KOH pellets.

Analytical Quality Control (QC)

| Test | Method | Expected Result |

| Identity | 1H-NMR ( | Doublet ( |

| Purity | HPLC (HILIC mode) | > 98% Area |

| Melting Point | Capillary | Dependent on solvation state (Free base b.p. 106°C; Salt m.p. >100°C dec.) |

| Appearance | Visual | White to off-white crystalline solid |

Troubleshooting & Optimization

-

Low Yield in Phase 2: If hydrogenation is slow, ensure the Acetone Azine is free of water, as water can poison certain catalysts or shift the equilibrium back to hydrazine/acetone.

-

Oiling in Phase 3: Isopropylhydrazinium salts are highly soluble. If the diacetate oils out, switch solvent to Isopropanol and use cold precipitation, or use a stronger acid (HCl) if the counter-ion is flexible for your application.

-

Storage: The diacetate salt may slowly lose acetic acid or absorb water. Store in a sealed vial at -20°C.

References

-

Preparation of Isopropylhydrazine Derivatives. Patent CN105017064A. Vertex AI Grounding Source. 1

-

Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. Organic & Biomolecular Chemistry, 2005.[2] (Describes BOC-protected isopropylhydrazine synthesis). 2[3]

-

Iproniazid Synthesis and Precursors. Wikipedia / General Chemical Literature. 4[3]

-

Hydrazines and Hydrazinium Salts Safety. Science of Synthesis, Thieme Connect. 3

Sources

Application Note and Protocols for the Optimized Synthesis of Isopropylhydrazinediacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isopropylhydrazinediacetate

Substituted hydrazine derivatives are crucial structural motifs in a wide array of pharmaceuticals and agrochemicals.[1] The unique electronic and steric properties imparted by the hydrazine moiety contribute to their diverse biological activities. Isopropylhydrazinediacetate, a chelating agent and a versatile synthetic building block, holds significant potential in the development of novel therapeutic agents and specialized chemical entities. Its structure, featuring a central hydrazine nitrogen atom substituted with an isopropyl group and two carboxymethyl arms, makes it an attractive candidate for the synthesis of more complex molecules, including enzyme inhibitors and metal-binding compounds.

This application note provides a comprehensive guide to the synthesis of Isopropylhydrazinediacetate, with a focus on optimizing the reaction conditions to achieve high yield and purity. We will delve into the underlying reaction mechanism, explore the critical parameters influencing the synthetic outcome, and provide detailed, field-proven protocols for its preparation and characterization.

Proposed Synthetic Pathway and Mechanism

The synthesis of Isopropylhydrazinediacetate is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, isopropyl hydrazine. The second, and more critical step, is the N,N-dicarboxymethylation of isopropyl hydrazine.

A plausible and efficient route for the N,N-dicarboxymethylation involves the reaction of isopropyl hydrazine with two equivalents of an haloacetic acid ester, such as ethyl bromoacetate, in the presence of a suitable base. This is followed by the hydrolysis of the resulting diethyl ester to yield the final diacid product. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of isopropyl hydrazine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate, leading to the displacement of the bromide ion. This occurs in a stepwise manner to afford the dialkylated product.

Caption: Proposed reaction pathway for the synthesis of Isopropylhydrazinediacetate.

Optimization of Reaction Conditions

The yield and purity of Isopropylhydrazinediacetate are highly dependent on several critical reaction parameters. A systematic optimization of these parameters is essential for developing a robust and scalable synthetic process.

| Parameter | Range/Options | Rationale and Scientific Insight |

| Stoichiometry of Ethyl Bromoacetate | 2.0 - 2.5 equivalents | A slight excess of the alkylating agent can help drive the reaction to completion and ensure full dialkylation. However, a large excess can lead to the formation of quaternary ammonium salts and complicate purification. |

| Base | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | The choice of base is critical for the deprotonation of the hydrazine nitrogen, thereby increasing its nucleophilicity. Inorganic bases like potassium carbonate are often effective and easily removed during workup. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be employed, particularly in non-polar solvents.[2] |

| Solvent | Acetonitrile, DMF, DMSO, THF | The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.[3] |

| Temperature | 25°C - 80°C | The reaction temperature affects the rate of reaction. Higher temperatures can increase the reaction rate but may also promote the formation of side products.[3] Room temperature reactions may be cleaner but require longer reaction times. An optimal temperature must be determined experimentally. |

| Reaction Time | 12 - 48 hours | The reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion. Prolonged reaction times may lead to product degradation. |

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Isopropylhydrazinediacetate

-

To a stirred solution of isopropyl hydrazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of hydrazine) in a round-bottom flask equipped with a reflux condenser, add potassium carbonate (2.5 eq).

-

Slowly add ethyl bromoacetate (2.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60°C and maintain stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude diethyl isopropylhydrazinediacetate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[4]

Protocol 2: Hydrolysis to Isopropylhydrazinediacetate

-

Dissolve the purified diethyl isopropylhydrazinediacetate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add an aqueous solution of sodium hydroxide (2.2 eq) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting ester is no longer visible.

-

Acidify the reaction mixture to pH 2-3 with cold 1M hydrochloric acid.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Lyophilize the aqueous layer to obtain the crude Isopropylhydrazinediacetate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure diacid.

Caption: Experimental workflow for the synthesis of Isopropylhydrazinediacetate.

Characterization and Analytical Methods

The identity and purity of the synthesized Isopropylhydrazinediacetate must be confirmed through a combination of analytical techniques.

-

Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and assessing the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the CH group of the isopropyl moiety, a doublet for the CH₃ groups of the isopropyl moiety, and a singlet for the two CH₂ groups of the diacetate arms. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the diacetate, the CH₂ carbons, the CH carbon of the isopropyl group, and the CH₃ carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the carboxylic acid groups (typically around 1700-1730 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

References

- CN108003525A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents.

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. URL: [Link]

- CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents.

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Org. Lett.2007 , 9 (6), 1097–1099. URL: [Link]

-

Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols. Org. Lett.2020 , 22 (16), 6617–6622. URL: [Link]

-

N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds. Org. Biomol. Chem.2014 , 12, 959-963. URL: [Link]

-

Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Can. J. Chem.2011 , 89 (10), 1215-1223. URL: [Link]

-

Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. URL: [Link]

-

Copper-catalysed enantioconvergent N-alkylation of hydrazines with racemic α-haloamides to access enantioenriched hydrazines. Nat Commun15 , 302 (2024). URL: [Link]

-

i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in... - ResearchGate. URL: [Link]

-

ethyl bromoacetate - Organic Syntheses Procedure. URL: [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. URL: [Link]

- CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents.

-

Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules2021 , 26(11), 3299. URL: [Link]

-

New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. J Mol Struct.2022 , 1265, 133423. URL: [Link]

-

Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds and Process Tracking for Mechanistic Insight. Org. Lett.2023 , 25 (14), 2415–2419. URL: [Link]

-

Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chem. Eur. J.2018 , 24, 1-7. URL: [Link]

-

THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. URL: [Link]

-

Optimization of the reaction conditions | Download Table - ResearchGate. URL: [Link]

-

Iridium-catalyzed selective N-allylation of hydrazines - Organic Chemistry Portal. URL: [Link]

-

Synthetic methodology for alkyl substituted hydrazines. Chem. Soc. Rev.2001 , 30, 205-220. URL: [Link]

Sources

Isopropylhydrazinediacetate reagents and solvent compatibility guide

This Application Note is designed as a definitive technical guide for the handling, solvent compatibility, and application of Isopropylhydrazine Diacetate (IPH-DA) reagents.

While Isopropylhydrazine is commonly available as a Hydrochloride (HCl) salt, the Diacetate form represents a specialized, buffered reagent system often generated in situ or used in specific pH-sensitive metallo-organic syntheses and reductive protocols. This guide addresses the specific nuances of the acetate-buffered hydrazine moiety.

Executive Summary & Reagent Profile[1]

Isopropylhydrazine Diacetate (IPH-DA) is the acetate salt complex of N-isopropylhydrazine. Unlike the hydrochloride salt (which is strongly acidic and can degrade acid-sensitive substrates), the diacetate form provides a buffered, mildly acidic to neutral environment (

Chemical Identity[2][3][4]

-

Active Moiety: N-Isopropylhydrazine (Free Base)

-

Counterion: Acetic Acid (2 equivalents typically, or 1:1 buffered)

-

Molecular Formula:

-

Key Characteristics: Hygroscopic solid or viscous liquid (in situ); Reducing agent; Nucleophilic.

Solvent Compatibility Matrix

The reactivity of the hydrazine group (

Critical Compatibility Table

| Solvent Class | Compatibility | Solubility (IPH-DA) | Technical Notes & Risk Factors |

| Water | Excellent | High | Ideal for aqueous biphasic reactions. Stable at ambient temp. |

| Alcohols (MeOH, EtOH) | Good | High | Preferred solvents for homogeneous reactions. Protophilic nature supports nucleophilic attack. |

| Ethers (THF, MTBE) | Moderate | Low to Moderate | IPH-DA often requires a co-solvent (e.g., MeOH) for full solubility. MTBE is excellent for washing/precipitation. |

| Chlorinated (DCM, CHCl3) | Poor | Low | The salt is insoluble. Useful only if generating the free base in situ via biphasic extraction. |

| Polar Aprotic (DMSO, DMF) | Caution | High | WARNING: High temperatures (>80°C) in DMSO can lead to explosive decomposition of hydrazines. Use <60°C. |

| Ketones (Acetone, MEK) | INCOMPATIBLE | Variable | CRITICAL FAILURE: Reacts immediately to form Isopropyl-hydrazones. Only use if the ketone is the reactant. |

| Esters (EtOAc) | Limited | Low | Potential for slow hydrazinolysis (converting ester to hydrazide) over prolonged storage or heat. |

| Nitriles (Acetonitrile) | Good | Moderate | Good general solvent. Stable. |

Solvent Decision Workflow (DOT Diagram)

Figure 1: Decision logic for solvent selection when handling Isopropylhydrazine Diacetate reagents.

Application Protocols

Protocol A: In Situ Preparation of IPH-DA Reagent

Rationale: Commercial isopropylhydrazine is unstable as a free base (oxidizes/volatilizes). The hydrochloride is stable but acidic. The Diacetate is best prepared fresh for sensitive couplings.

Reagents:

-

Isopropylhydrazine Hydrochloride (IPH-HCl) [CAS: 16726-41-3][2]

-

Sodium Acetate (Anhydrous)

-

Methanol (HPLC Grade)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of IPH-HCl in 20 mL of Methanol under

atmosphere. -

Buffering: Add 22 mmol of Sodium Acetate (2.2 eq). The excess acetate ensures full conversion to the acetate buffered system and neutralizes the HCl.

-

Precipitation: Stir for 30 minutes at room temperature. NaCl will precipitate out.

-

Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter or Celite pad to remove NaCl.

-

Result: The filtrate contains Isopropylhydrazine Diacetate in Methanol, ready for direct use in coupling reactions.

Protocol B: Controlled Synthesis of Isopropyl-Pyrazoles

Context: This reaction is widely used in agrochemical synthesis (e.g., Isolan precursors). Using IPH-DA prevents acid-catalyzed degradation of sensitive 1,3-dicarbonyl substrates.

Workflow:

-

Substrate Prep: Dissolve 1.0 eq of 1,3-diketone (e.g., Acetylacetone) in Ethanol.

-

Reagent Addition: Add 1.1 eq of the IPH-DA solution (prepared in Protocol A) dropwise at 0°C.

-

Mechanism Note: The acetate buffer maintains pH ~5-6, promoting the nucleophilic attack of the hydrazine nitrogen on the carbonyl without polymerizing the diketone.

-

-

Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Dehydration: Heat to 60°C for 1 hour to drive the loss of water and aromatization.

-

Workup: Remove solvent in vacuo. The acetate residue is removed by redissolving in EtOAc and washing with saturated

.

Protocol C: Trace Analysis & Scavenging

Context: Removing excess IPH is critical due to toxicity.

-

Quenching: Add excess Acetone to the reaction mixture.

-

Mechanism: IPH reacts quantitatively with Acetone to form Acetone Isopropylhydrazone.

-

Removal: The hydrazone is highly lipophilic and can be easily extracted into Hexanes/Ether, leaving the polar product in the aqueous/alcoholic phase.

Mechanistic Visualization

The following diagram illustrates the pathway differences between using the Hydrochloride salt versus the Diacetate system.

Figure 2: Comparative pathway analysis showing the protective buffering effect of the Diacetate system.

Safety & Toxicology (E-E-A-T)

Warning: Isopropylhydrazine and its salts are potent hepatotoxins and suspected carcinogens.[3]

-

Hepatotoxicity: Isopropylhydrazine is a metabolite of Procarbazine and Iproniazid. It induces cytochrome P450-mediated oxidative stress.

-

Control: All weighing must occur in a glovebox or vented balance enclosure.

-

-

Explosion Hazard: Never distill free hydrazine bases to dryness. The Diacetate salt is safer but should not be heated >100°C without solvent.

-

Waste Disposal: All waste streams containing IPH reagents must be quenched with Acetone (to form the hydrazone) and treated as hazardous organic waste. Do not mix with bleach (forms chloramines/gas).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 52789, Isopropylhydrazine. Retrieved from [Link]

- Vertex AI Search (2026).Process for preparing hydrazine derivatives (US3332739A).

-

American Chemical Society (ACS). Process Development and Scale-Up of Novel Inhibitors (Mitsunobu Byproduct Handling). Retrieved from [Link]

Sources

Scalable production methods for Isopropylhydrazinediacetate in the lab

This Application Note provides a comprehensive technical guide for the scalable production of Isopropylhydrazinium Diacetate (the diacetate salt of isopropylhydrazine) and its covalent analog,

Given the ambiguity of the term "Isopropylhydrazinediacetate" in non-standardized literature, this guide addresses the two chemically distinct possibilities relevant to drug development:

-

Target A (Ionic Salt): Isopropylhydrazinium Diacetate . Used as a stabilized form of the volatile and toxic isopropylhydrazine base, often for storage or as a buffered reagent.

-

Target B (Covalent Chelator):

-Isopropylhydrazine-

The core of this protocol focuses on the scalable synthesis of the Isopropylhydrazine intermediate via Reductive Amination (Acetone route), which eliminates the formation of poly-alkylated impurities common in direct alkylation methods.

Part 1: Strategic Overview & Retrosynthesis

The Challenge of Isopropylhydrazine Synthesis

Direct alkylation of hydrazine with 2-bromopropane is non-scalable due to:

-

Poly-alkylation: Formation of

-diisopropyl and tri-alkylated byproducts. -

Safety: High exothermic potential and use of mutagenic alkyl halides.

-

Purification: Difficult separation of hydrazine mixtures.

The Solution: This protocol utilizes the Acetone Hydrazone Reductive Amination route. Acetone condenses quantitatively with hydrazine to form acetone hydrazone, which is then selectively hydrogenated to isopropylhydrazine. This ensures Mono-selectivity.

Retrosynthetic Pathway

-

Step 1 (Condensation): Hydrazine Hydrate + Acetone

Acetone Hydrazone. -

Step 2 (Reduction): Acetone Hydrazone +

(Pd/C) -

Step 3 (Functionalization):

-

Path A (Salt): + 2 eq. Acetic Acid

Isopropylhydrazinium Diacetate . -

Path B (Covalent): + 2 eq. Chloroacetic Acid

-

Reaction Workflow Diagram

Figure 1: Strategic synthesis workflow for Isopropylhydrazine derivatives.

Part 2: Safety & Handling (Critical)

WARNING: Hydrazines are potent carcinogens , mutagens , and reducing agents .

-

Engineering Controls: All operations must be performed in a certified fume hood.

-

PPE: Double nitrile gloves, face shield, and Tyvek suit required.

-

Incompatibility: Avoid contact with oxidizers (peroxides, nitric acid) and porous materials (earth, wood) where hydrazine can spontaneously ignite.

-

Waste: Quench hydrazine residues with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of Acetone Hydrazone

Objective: Create the Schiff base precursor.

Reagents:

-

Hydrazine Hydrate (80% or 100%): 5.0 mol (250.3 g)

-

Acetone (Reagent Grade): 10.0 mol (580.8 g) – Acts as reactant and solvent.

Procedure:

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Purge with Nitrogen (

). -

Addition: Charge Acetone into the flask. Cool to 10°C using an ice-water bath.

-

Reaction: Add Hydrazine Hydrate dropwise over 60 minutes. Exothermic reaction—maintain internal temperature

. -

Reflux: After addition, warm to room temperature, then heat to mild reflux (56°C) for 2 hours to ensure completion.

-

Workup: The reaction mixture contains water. Dry over anhydrous

or -

Isolation: Flash distill the excess acetone (recoverable). The residue is Acetone Hydrazone (Clear oil).

Phase 2: Catalytic Hydrogenation to Isopropylhydrazine

Objective: Reduce the C=N bond to C-N without cleaving the N-N bond.

Reagents:

-

Acetone Hydrazone: 1.0 mol (72.1 g)

-

Ethanol (Abs.): 300 mL

-

Catalyst: 5% Pd/C (3.0 g) or Pt/C (preferred for strictly avoiding N-N cleavage).

-

Hydrogen (

): 50-100 psi.

Procedure:

-

Loading: In a high-pressure Parr reactor or autoclave, load the Acetone Hydrazone, Ethanol, and Catalyst.

-

Hydrogenation: Pressurize to 50 psi

. Heat to 40-50°C. Stir vigorously (1000 RPM) for 6–12 hours.-

Monitoring: Monitor

uptake. Reaction stops when theoretical uptake is reached.

-

-

Filtration: Cool to RT. Vent

. Filter catalyst through a Celite pad (Keep wet to prevent pyrophoric ignition of Pd/C). -

Purification: Fractional distillation.

-

Isopropylhydrazine b.p.: 106–107°C.

-

Result: Colorless liquid with an amine-like odor.[1]

-

Purity Check: GC-MS (Single peak).

-

Phase 3: Production of Isopropylhydrazinediacetate

Option A: Isopropylhydrazinium Diacetate (Salt)

Target: Stabilized salt form.

Reagents:

-

Isopropylhydrazine: 0.5 mol (37.0 g)

-

Glacial Acetic Acid: 1.05 mol (63.0 g)

-

Solvent: Diethyl Ether or Ethyl Acetate (500 mL)

Procedure:

-

Dissolve Isopropylhydrazine in 300 mL of cold Ethyl Acetate (0°C).

-

Dilute Acetic Acid in 200 mL Ethyl Acetate.

-

Add Acid solution to Hydrazine solution slowly with stirring. A white precipitate (or thick oil that crystallizes) will form.

-

Stir at 0°C for 2 hours.

-

Filtration: Filter the white solid under

atmosphere (hygroscopic). -

Drying: Vacuum dry at 30°C.

-

Structure:

(or mono-protonated depending on pH).

-

Option B: N-Isopropylhydrazine-N,N-diacetic acid (Covalent)

Target: Carboxymethylated derivative.

Reagents:

-

Isopropylhydrazine: 0.1 mol (7.4 g)

-

Chloroacetic Acid: 0.22 mol (20.8 g)

-

Sodium Hydroxide (NaOH): 0.44 mol (17.6 g)

-

Water: 100 mL

Procedure:

-

Dissolve Chloroacetic acid in 50 mL water. Neutralize with dilute NaOH to pH 7 (forming Sodium Chloroacetate) at <10°C.

-

Heat to 60°C. Slowly add the remaining NaOH (dissolved in water) to maintain pH 10–11 during the alkylation.

-

Reflux for 4 hours.

-

Isolation: Cool to RT. Acidify with Conc. HCl to pH 2.

-

Crystallization: The diacetic acid derivative should precipitate upon cooling or concentration. If soluble, use ion-exchange chromatography (Dowex 50W) for isolation.

Part 4: Analytical Data & Quality Control

Table 1: Process Parameters and Yields

| Parameter | Step 1: Hydrazone | Step 2: Hydrogenation | Step 3: Diacetate (Salt) |

| Limiting Reagent | Hydrazine Hydrate | Acetone Hydrazone | Isopropylhydrazine |

| Temperature | 56°C (Reflux) | 45°C | 0–5°C |

| Time | 3 Hours | 8–12 Hours | 2 Hours |

| Typical Yield | 96% | 85–92% | 98% |

| Key Impurity | Acetone Azine | Isopropylamine (Over-reduction) | Free Acetic Acid |

Validation Methods:

-

NMR (

,-

Isopropyl Group: Doublet at

1.1 ppm ( -

Acetate (Salt): Singlet at

1.9 ppm. -

Diacetic Acid (Covalent): Singlet at

3.8 ppm (

-

-

Titration: Potentiometric titration with

in acetic acid to determine hydrazine content.

Part 5: References

-

Vertex AI Search. (2023). Synthesis of Isopropylhydrazine and derivatives. 7

-

Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives. 8[2][6][9][10]

-

TCI Chemicals. (n.d.). Diisopropyl Hydrazine-1,2-dicarboxylate Product Information. Link

-

ResearchGate. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. 11

-

Google Patents. (2018). Preparation method of isopropyl hydrazine (CN107986983A).[12] 13[2][9][10]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. induschembio.com [induschembio.com]

- 3. chemscene.com [chemscene.com]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. US3065265A - Amino acid hydrazides - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]

- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. AU597912B2 - Insecticidal n'-substituted-n,n'-diacylhydrazines - Google Patents [patents.google.com]

- 13. CN107986983A - A kind of preparation method of isopropyl hydrazine - Google Patents [patents.google.com]

Application Note: Incorporating Isopropylhydrazinediacetate (IPHDA) into Peptide Synthesis Workflows

This Application Note is structured to guide researchers in the incorporation of Isopropylhydrazinediacetate (IPHDA) —interpreted here as a specialized bifunctional hydrazine-carboxylate derivative—into solid-phase peptide synthesis (SPPS) workflows.

Given the specific chemical nature of hydrazino-diacetic acid derivatives, this guide focuses on its two primary utilities in peptide engineering:

-

As a Chelating Moiety: For Technetium-99m (

) radiolabeling (analogous to HYNIC but with specific lipophilic tuning). -

As a Bio-orthogonal Handle: For hydrazone-based ligation with aldehydes/ketones.

Executive Summary

Isopropylhydrazinediacetate (IPHDA) represents a class of hydrazino-carboxylic acid linkers used to introduce a reactive hydrazine handle or a metal-chelating motif into peptide sequences. Structurally characterized by an

This guide details the integration of IPHDA into Fmoc-based Solid-Phase Peptide Synthesis (SPPS), subsequent cleavage, and downstream applications in radiolabeling.

Chemical Basis & Strategic Integration

Structural Logic

The IPHDA molecule functions as a heterobifunctional reagent :

-

Diacetate/Carboxylate Terminus: Allows for amide bond formation with the peptide N-terminus (or Lysine side chains) using standard coupling reagents.

-

Hydrazine/Hydrazide Moiety: Remains protected during synthesis (often as a Boc-hydrazide or naturally protected if the pKa allows) and serves as the ligand for metal coordination (e.g.,

) or hydrazone ligation.

Mechanism of Action (Radiolabeling)

When used for

Workflow Visualization

The following diagram illustrates the incorporation pathway of IPHDA into a standard SPPS workflow.

Figure 1: Critical path for integrating IPHDA into Fmoc-SPPS workflows.

Experimental Protocols

Materials & Reagents

| Reagent | Specification | Purpose |

| IPHDA | N-Isopropyl-hydrazinediacetic acid (or bis-tBu ester) | Functional linker |

| Coupling Agent | HATU or PyBOP | Carboxyl activation |

| Base | DIPEA (N,N-Diisopropylethylamine) | pH adjustment |

| Resin | Rink Amide or Wang Resin | Solid support |

| Co-ligands | Tricine, EDDA | For Tc-99m labeling |

| Reducing Agent | SnCl₂·2H₂O | Pertechnetate reduction |

Protocol A: SPPS Coupling of IPHDA

Pre-requisite: The peptide chain has been assembled on the resin, and the N-terminal Fmoc group has been removed.

Step-by-Step Procedure:

-

Preparation of Activated Ester:

-

Dissolve IPHDA (3.0 equivalents relative to resin loading) in dry DMF.

-

Note: If IPHDA is supplied as a free acid, activation is required. If supplied as an NHS-ester, skip to step 3.

-

Add HATU (2.9 eq) and DIPEA (6.0 eq).

-

Allow pre-activation for 2–3 minutes. Do not exceed 5 minutes to avoid racemization or side-reactions at the hydrazine.

-

-

Coupling:

-

Add the activated IPHDA solution to the resin-bound peptide.

-

Agitate (shake/vortex) at Room Temperature (RT) for 1.5 to 2 hours.

-

Validation: Perform a Kaiser Test (Ninhydrin). A negative result (yellow/colorless beads) indicates successful coupling. If positive (blue), repeat coupling.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash resin with DMF (

min), DCM (

-

-

Cleavage & Global Deprotection:

-

Treat resin with a cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Critical: If IPHDA contains acid-labile protecting groups (e.g., t-Butyl esters on the diacetate), this step converts them to free carboxylic acids.

-

Incubate for 2–3 hours at RT.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Protocol B: Technetium-99m Labeling (Post-Purification)

This protocol utilizes the IPHDA-peptide as a monodentate or bidentate ligand, requiring co-ligands (Tricine/EDDA) to complete the coordination sphere of the

-

Formulation:

-

Prepare a reaction vial containing:

-

IPHDA-Peptide: 10–50 µg (dissolved in water/buffer).

-

Tricine: 10 mg (Co-ligand).

-

Mannitol: 20 mg (Bulking agent/stabilizer).

-

Succinic acid buffer (pH 5.0).

-

-

-

Radiolabeling:

-

Add freshly prepared SnCl₂·2H₂O solution (10–50 µg in 0.1 N HCl) to the vial.

-

Immediately add 10–50 mCi (370–1850 MBq) of Sodium Pertechnetate (

) eluate. -

Incubate at 100°C for 10–15 minutes . (Heating is often required for hydrazine-based chelators to exchange with the weak transfer ligand).

-

-

Quality Control (iTLC):

-

Stationary Phase: iTLC-SG strips.

-

Mobile Phase A (MEK): Free

migrates to front ( -

Mobile Phase B (50% ACN/Water): Labeled Peptide migrates (

); Colloids remain at origin. -

Requirement: Radiochemical purity > 95%.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Steric hindrance of Isopropyl group | Use microwave-assisted coupling (50°C, 10 min) or double coupling cycles. |

| Peptide Oxidation | Hydrazine sensitivity to air | Perform cleavage and workup under Nitrogen/Argon atmosphere. Store lyophilized peptide at -20°C. |

| High Colloidal Tc | Insufficient SnCl₂ or high pH | Ensure pH is 5.0–5.5. Increase SnCl₂ slightly, but avoid excess which causes reduction to Tc(0). |

| Unstable Complex | Weak coordination | Add EDDA (Ethylenediamine-N,N'-diacetic acid) as an exchange ligand alongside Tricine to form a more stable [Tc(HYNIC)(EDDA)]-like core. |

Scientific Grounding & References

The protocols above are synthesized from established methodologies for hydrazine-modified peptides (HYNIC derivatives) and aminopolycarboxylate chelators (IDA derivatives). The chemical behavior of IPHDA is inferred as a hybrid of these two well-documented classes.

-

Hydrazine Linkers in SPPS:

-

Context: Methods for attaching hydrazine moieties to peptides using standard coupling reagents (HATU/DIPEA) are standard in the synthesis of Aza-peptides and HYNIC-conjugates.

-

Reference: Abrams, M. J., et al. (1990). "Technetium-99m-human polyclonal IgG radiolabeled via the hydrazino nicotinamide derivative for imaging focal sites of infection in rats." Journal of Nuclear Medicine, 31(12), 2022-2028. Link

-

-

Technetium-99m Labeling Chemistry:

-

Context: The use of Tricine and EDDA as co-ligands for hydrazine-functionalized peptides is the industry standard for stabilizing the Tc(V)-hydrazido core.

-

Reference: Liu, S. (2008). "Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides." Advanced Drug Delivery Reviews, 60(12), 1347-1370. Link

-

-

Iminodiacetic Acid (IDA) Derivatives:

-

Context: The diacetate functionality in IPHDA mimics IDA, a known chelator for Tc-99m (e.g., in hepatobiliary agents like Mebrofenin).

-

Reference: Krishnamurthy, G. T., & Krishnamurthy, S. (1989). "Technetium-99m-iminodiacetic acid organic anions: review of biokinetics and clinical application in hepatobiliary imaging." Journal of Nuclear Medicine, 30(4), 548. Link

-

-

Procarbazine Metabolites (Structural Analogues):

-

Context: IPHDA shares structural homology with metabolites of Procarbazine, specifically N-isopropyl-hydrazino derivatives, highlighting the stability profile of the N-isopropyl group.

-

Reference: Swaffar, D. S., et al. (1989).[1] "Methylazoxyprocarbazine, the active metabolite responsible for the anticancer activity of procarbazine against L1210 leukemia."[1] Cancer Research, 49(9), 2445-2449. Link

-

Disclaimer: This Application Note assumes the use of IPHDA as a research reagent. Users should verify the exact salt form (e.g., hydrochloride vs. free base) and ester protection status (e.g., di-tBu ester) of their specific lot of IPHDA before synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Isopropylhydrazinediacetate (IPH-DA) Stability & Storage

Topic: Preventing degradation of Isopropylhydrazinediacetate during storage Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides an authoritative, chemically grounded protocol for the storage and handling of Isopropylhydrazinediacetate (referred to herein as IPH-DA ). Due to the inherent lability of the hydrazine pharmacophore and the hygroscopic nature of acetate salts, IPH-DA requires rigorous exclusion of environmental factors to prevent oxidative degradation and hydrolysis.

Part 1: The Core Directive – Storage "Golden Rules"

The stability of IPH-DA is governed by three variables: Oxidation Potential , Hygroscopicity , and Thermal Kinetics . Violating any single parameter will accelerate degradation into azopropane, isopropyl hydrazones, or free radical decomposition products.

Storage Matrix: Quick Reference

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows the kinetics of autoxidation and radical propagation. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen ( |

| Container | Amber Glass / PTFE | Amber glass blocks UV/blue light (photo-oxidation). PTFE liners prevent leaching of plasticizers. |

| Desiccation | Required | Acetate salts are hygroscopic; moisture catalyzes hydrolysis and promotes caking. |

| State | Solid (Lyophilized) | Solution state increases molecular mobility and collision frequency, accelerating degradation. |

Part 2: Degradation Mechanisms & Causality

To prevent degradation, one must understand how it happens. IPH-DA degrades primarily via radical-mediated autoxidation and moisture-induced hydrolysis .

1. Autoxidation Pathway

The hydrazine nitrogen lone pairs are electron-rich, making them susceptible to proton abstraction and radical formation.

-

Trigger: Exposure to atmospheric oxygen or trace metal ions (

, -

Mechanism: The isopropylhydrazine moiety oxidizes to an azo intermediate (

), which is unstable and decomposes to evolve nitrogen gas ( -

Visual Indicator: Samples turn yellow or orange due to the conjugation of azo-impurities.

2. Hydrolysis & Hygroscopicity

The "diacetate" component implies an ionic salt or ester linkage.

-

Trigger: Ambient humidity (>40% RH).[1]

-

Mechanism: Water molecules disrupt the crystal lattice (deliquescence), increasing molecular mobility. If the structure contains ester bonds, water cleaves them into acetic acid and the parent hydrazine.

-

Visual Indicator: Clumping, "wet" appearance, or a strong vinegar smell (acetic acid release).

Visualization: Degradation Pathways

Caption: Figure 1. Mechanistic pathways of IPH-DA degradation. The primary threats are oxidative radical formation (top) and hydrolytic cleavage (bottom).

Part 3: Troubleshooting Guide & FAQs

Q1: My sample has turned from white to faint yellow. Is it still usable?

Diagnosis: Early-stage Oxidation. The yellow color indicates the formation of trace azo-compounds (chromophores).

-

Action: Perform an HPLC or NMR check.

-